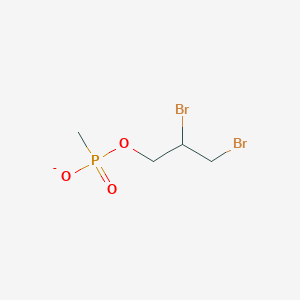![molecular formula C15H17NO3Si B14304867 3-[Tri(furan-2-yl)silyl]propan-1-amine CAS No. 113200-89-8](/img/structure/B14304867.png)
3-[Tri(furan-2-yl)silyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Tri(furan-2-yl)silyl]propan-1-amine is a chemical compound characterized by the presence of a silicon atom bonded to three furan-2-yl groups and a propan-1-amine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tri(furan-2-yl)silyl]propan-1-amine typically involves the reaction of furan-2-yl derivatives with silicon-based reagents under controlled conditions. One common method involves the use of tri(furan-2-yl)silane as a precursor, which is then reacted with propan-1-amine in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[Tri(furan-2-yl)silyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-yl ketones, while reduction can produce furan-2-yl alcohols .
Aplicaciones Científicas De Investigación
3-[Tri(furan-2-yl)silyl]propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-[Tri(furan-2-yl)silyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction is mediated by the unique structural features of the compound, including the presence of furan-2-yl groups and the silicon atom .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Tri(furan-2-yl)silyl]propan-1-amine shares similarities with other silicon-containing compounds such as tri(furan-2-yl)silane and tri(furan-2-yl)methane.
- These compounds also feature furan-2-yl groups bonded to a central atom, but differ in their specific structural arrangements and functional groups .
Uniqueness
What sets this compound apart is its combination of a silicon atom with three furan-2-yl groups and a propan-1-amine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
113200-89-8 |
|---|---|
Fórmula molecular |
C15H17NO3Si |
Peso molecular |
287.38 g/mol |
Nombre IUPAC |
3-[tris(furan-2-yl)silyl]propan-1-amine |
InChI |
InChI=1S/C15H17NO3Si/c16-8-4-12-20(13-5-1-9-17-13,14-6-2-10-18-14)15-7-3-11-19-15/h1-3,5-7,9-11H,4,8,12,16H2 |
Clave InChI |
WQULMNZBKQTEHV-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)[Si](CCCN)(C2=CC=CO2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)

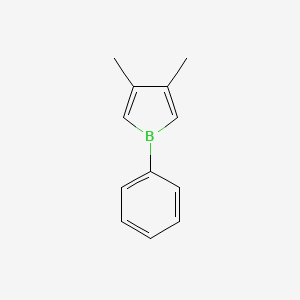
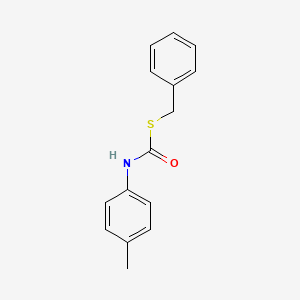
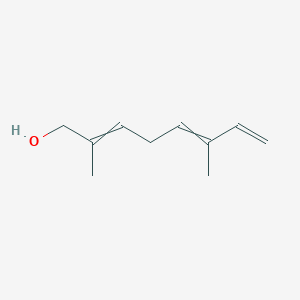


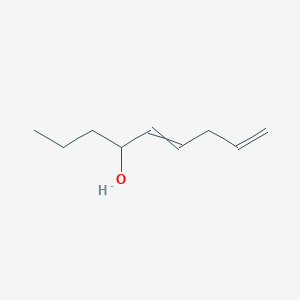
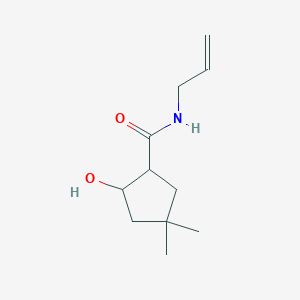

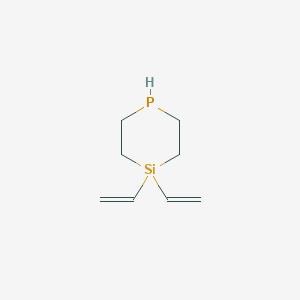
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
